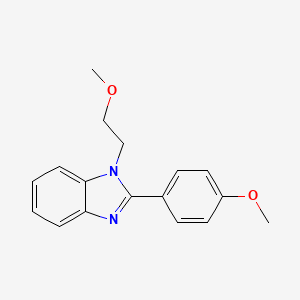
1-(2-methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole. The most prominent benzimidazole compound in nature is N-ribosyl-dimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12. The 2-methoxyethyl and 4-methoxyphenyl groups attached to the benzimidazole ring could potentially alter the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent. The introduction of the methoxyethyl and methoxyphenyl groups would likely involve subsequent steps, possibly through a substitution reaction .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a planar, aromatic, and electron-rich benzimidazole ring system. The methoxy groups attached to the ring are electron-donating, which could increase the electron density of the benzimidazole ring .Chemical Reactions Analysis
Benzimidazole and its derivatives are known to participate in various chemical reactions, particularly those involving electrophilic aromatic substitution, due to the electron-rich nature of the benzimidazole ring. The presence of the methoxy groups could further enhance the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on their substituents. In general, these compounds are relatively stable due to the aromaticity of the benzimidazole ring. The presence of the methoxy groups could potentially increase the solubility of the compound in polar solvents .Applications De Recherche Scientifique
Anticancer and Antibacterial Activity
Benzimidazole derivatives, including those structurally related to 1-(2-methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole, have been extensively studied for their potential in anticancer therapy. Studies on palladium(II) and platinum(II) complexes containing benzimidazole ligands have shown these compounds to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cells. These complexes demonstrate strong coordination bonds, suggesting their potential as anticancer compounds (Ghani & Mansour, 2011). Additionally, other benzimidazole derivatives have shown moderate cytotoxic effects towards HeLa cells, highlighting their selective anticancer activity (El-Shekeil, Obeid, & Al-Aghbari, 2012).
Beyond anticancer properties, certain benzimidazole derivatives have been synthesized and characterized for their antibacterial activities. These derivatives have been evaluated against various bacterial strains, suggesting their potential as antimicrobial agents in treating infections caused by bacteria or yeasts. This highlights the versatility of benzimidazole derivatives in both anticancer and antibacterial applications (Jianhong, 2006).
Structural and Chemical Properties
The structural analysis of 2-(4-methoxyphenyl)-1H-benzimidazole derivatives has revealed specific molecular interactions that could contribute to their biological activity. These molecules are linked by intermolecular hydrogen bonds, forming chains that may influence their chemical stability and reactivity. Such structural characteristics are crucial for understanding the mechanisms underlying their biological effects (Moreno-Díaz et al., 2006).
Furthermore, the synthesis and biological evaluation of novel analogues of benzimidazole derivatives, such as those targeting phosphatidylinositol 3-kinase (PI3K) inhibitors, have shown significant potency against various cancer cell lines. These studies not only provide insights into the anticancer activity of benzimidazole derivatives but also underscore their potential in designing new therapeutic agents (Rewcastle et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-2-(4-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-20-12-11-19-16-6-4-3-5-15(16)18-17(19)13-7-9-14(21-2)10-8-13/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMBTHJIFVTTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2931069.png)
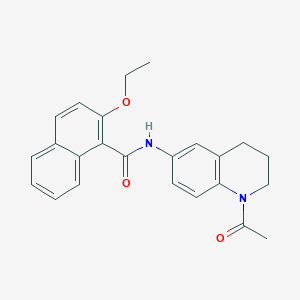
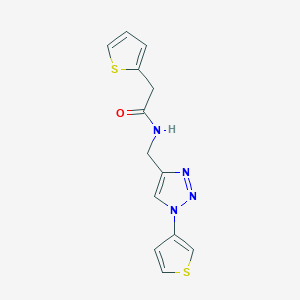


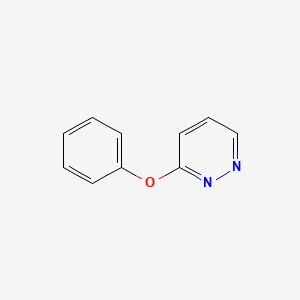
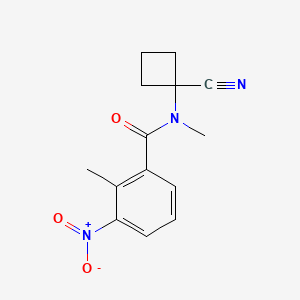
![2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2931078.png)
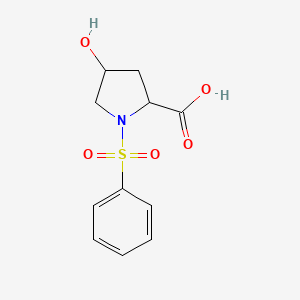
![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2931085.png)
![N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2931086.png)
![3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide](/img/structure/B2931087.png)
![(1R,5S)-N-(2-methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2931088.png)
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B2931091.png)